2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-345989 involves the reaction of 2-aminobenzothiophene with cyclobutanecarbonyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the reaction. The product is then purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of WAY-345989 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
WAY-345989 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzothiophene derivatives, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
WAY-345989 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein kinase G inhibition and its effects on various biochemical pathways.
Biology: Employed in research on mycobacterial infections to understand the role of protein kinase G in bacterial survival and pathogenicity.
Medicine: Investigated for its potential therapeutic applications in treating bacterial infections, viral infections, and certain types of cancer.
Industry: Utilized in the development of new antibacterial and antiviral agents
Mechanism of Action
WAY-345989 exerts its effects by inhibiting protein kinase G, a key enzyme involved in various cellular processes. By binding to the active site of the enzyme, WAY-345989 prevents its activity, leading to the disruption of essential signaling pathways. This inhibition results in the suppression of bacterial growth and survival, making it a valuable tool in the study of mycobacterial infections .
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclobutylcarbonylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- 2-(Cyclobutanecarboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
WAY-345989 is unique due to its specific inhibition of protein kinase G, which is not commonly targeted by other compounds. This specificity makes it a valuable tool for studying the role of protein kinase G in mycobacterial infections and other diseases .
Properties
IUPAC Name |
2-(cyclobutanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-12(17)11-9-6-1-2-7-10(9)19-14(11)16-13(18)8-4-3-5-8/h8H,1-7H2,(H2,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHDGJXWJONJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CCC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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